[3-(4-Chlorophenyl)oxiran-2-yl](phenyl)methanone
Description
3-(4-Chlorophenyl)oxiran-2-ylmethanone is an epoxide-containing aromatic ketone with a molecular formula of C₁₅H₁₁ClO₂ and a molecular weight of 258.70 g/mol. The compound features a central oxirane (epoxide) ring substituted with a phenyl group and a 4-chlorophenyl moiety. Its synthesis typically involves epoxidation of α,β-unsaturated ketones or Darzens condensation reactions, as demonstrated in studies where chalcone precursors are treated with oxidizing agents like hydrogen peroxide (H₂O₂) under alkaline conditions .
The 4-chlorophenyl group enhances the compound’s lipophilicity, influencing its reactivity and biological activity. Crystallographic analyses reveal that the molecule adopts a planar conformation stabilized by weak hydrogen bonds between the carbonyl oxygen and adjacent aromatic protons . This structural rigidity contributes to its stability in solid-state applications.
Properties
IUPAC Name |
[3-(4-chlorophenyl)oxiran-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-12-8-6-11(7-9-12)14-15(18-14)13(17)10-4-2-1-3-5-10/h1-9,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHVIBAUHZWGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290044 | |
| Record name | [3-(4-chlorophenyl)oxiran-2-yl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6969-01-3 | |
| Record name | NSC66228 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [3-(4-chlorophenyl)oxiran-2-yl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)oxiran-2-ylmethanone typically involves the reaction of 4-chlorobenzaldehyde with phenylacetic acid in the presence of a base, followed by epoxidation. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)oxiran-2-ylmethanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
3-(4-Chlorophenyl)oxiran-2-ylmethanone: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)oxiran-2-ylmethanone involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The specific pathways and targets depend on the context of its use, such as in antimicrobial or anticancer research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related epoxide-containing methanones, highlighting differences in substituents, molecular properties, and biological activities:
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties/Activities | References |
|---|---|---|---|---|
| 3-(4-Chlorophenyl)oxiran-2-ylmethanone | Phenyl, 4-chlorophenyl | 258.70 | Antimicrobial activity; crystallographically characterized | |
| 3-(2-Chloroquinolin-3-yl)oxiran-2-ylmethanone (e.g., derivatives 33a–k) | 2-Chloroquinoline, substituted phenyl | ~300–350 | Broad-spectrum biological activities (antimicrobial, anticancer); studied via QSAR modeling | |
| 3-(4-Fluorophenyl)oxiran-2-ylmethanone | 4-Fluorophenyl, 4-hydroxyphenyl | 260.25 | Enhanced solubility due to hydroxyl group; NMR/UV spectral data available | |
| 3-(4-Bromophenyl)oxiran-2-ylmethanone | Phenyl, 4-bromophenyl | 303.15 | Higher molecular weight; potential halogen-dependent bioactivity | |
| 3-(Trifluoromethyl)oxiran-2-ylmethanone | Phenyl, trifluoromethyl | 242.19 | Increased electrophilicity; safety data (GHS) available | |
| (2-Amino-3,5-dibromophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone (2c) | 2-Amino-3,5-dibromophenyl, 4-chlorophenyl | 437.52 | Dual halogenation; solid-state structural analysis via XRD |
Structural and Functional Comparisons
Halogen Substitution Effects: Chlorine vs. Fluorine: The 4-fluorophenyl analog shows improved solubility due to reduced hydrophobicity compared to chlorine, making it more suitable for aqueous-phase reactions . Trifluoromethyl: The trifluoromethyl group increases electrophilicity of the epoxide ring, altering reactivity in nucleophilic addition reactions .
Biological Activity: The 2-chloroquinoline derivatives demonstrate enhanced antimicrobial and anticancer properties, attributed to the quinoline moiety’s ability to intercalate DNA or inhibit enzymes like topoisomerases . Amino-substituted analogs (e.g., 2-amino-3,5-dibromophenyl) show unique solid-state hydrogen bonding patterns, which may influence their pharmacokinetic profiles .
Synthetic Methodologies: Darzens Reaction: Used for 2-chloroquinoline derivatives, yielding epoxides with high stereoselectivity . Epoxidation of Chalcones: Common for 4-chlorophenyl analogs, with yields ranging from 54% to 90% depending on reaction conditions .
Physicochemical Properties :
- Melting Points : Chlorinated derivatives typically melt between 100–150°C, while brominated analogs have higher melting points (~200°C) due to increased molecular symmetry .
- Spectroscopic Data : NMR chemical shifts for the epoxide protons vary significantly; for example, the 4-fluorophenyl derivative shows δ 4.2–4.5 ppm for oxirane protons, whereas 4-chlorophenyl analogs resonate at δ 4.3–4.7 ppm .
Biological Activity
The compound 3-(4-Chlorophenyl)oxiran-2-ylmethanone , also known as a chlorinated oxirane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring an epoxide group and chlorinated phenyl ring, suggests various applications in pharmacology, particularly in anticancer and antimicrobial domains.
Chemical Structure and Properties
The molecular formula for 3-(4-Chlorophenyl)oxiran-2-ylmethanone is . The presence of the epoxide group contributes to its reactivity, allowing it to interact with biological macromolecules. The chlorinated phenyl moiety may enhance its lipophilicity and metabolic stability, which are crucial for biological activity.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.71 g/mol |
| Functional Groups | Epoxide, Chlorinated Phenyl |
| Solubility | Soluble in organic solvents |
The biological activity of 3-(4-Chlorophenyl)oxiran-2-ylmethanone is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity can lead to enzyme inhibition and disruption of cellular processes. The epoxide ring's electrophilic nature makes it a potent candidate for targeting various enzymes involved in cancer cell proliferation and microbial resistance.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that oxirane derivatives can induce apoptosis in cancer cells by interfering with critical signaling pathways. Specifically, 3-(4-Chlorophenyl)oxiran-2-ylmethanone has been investigated for its potential to inhibit tumor growth through:
- Induction of cell cycle arrest
- Promotion of apoptosis via caspase activation
- Inhibition of angiogenesis
Case Study : A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of chlorinated oxirane derivatives. The results demonstrated that these compounds could reduce the viability of various cancer cell lines by over 50% at micromolar concentrations .
Antimicrobial Activity
Additionally, the compound has shown promising antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.
Research Findings :
- A study conducted on the antimicrobial properties revealed that 3-(4-Chlorophenyl)oxiran-2-ylmethanone exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.
- The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for S. aureus, suggesting a strong potential for development as an antimicrobial agent .
Comparison with Similar Compounds
To better understand the uniqueness of 3-(4-Chlorophenyl)oxiran-2-ylmethanone, a comparison with structurally similar compounds is useful:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Benzoyl peroxide | Peroxide linkage | Acne treatment |
| Chlorambucil | Chlorinated nitrogen mustard | Anticancer |
| Epothilone B | Macrocyclic structure | Antitumor |
| 3-(4-Chlorophenyl)oxiran-2-ylmethanone | Epoxide, Chlorinated Phenyl | Potential Anticancer Agent |
This table highlights how the unique combination of functional groups in 3-(4-Chlorophenyl)oxiran-2-ylmethanone may confer distinct biological activities not observed in other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
